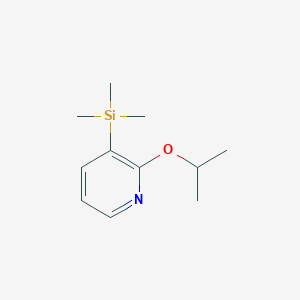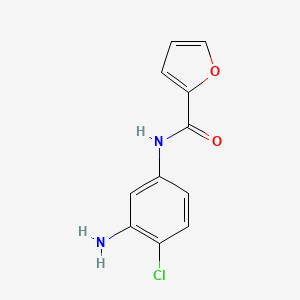
2-Isopropoxy-3-trimethylsilanyl-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-3-trimethylsilanyl-pyridine is a chemical compound with the molecular formula C11H19NOSi and a molecular weight of 209.36 g/mol . It is a pyridine derivative that features an isopropoxy group and a trimethylsilanyl group attached to the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and materials science.
Preparation Methods
The synthesis of 2-Isopropoxy-3-trimethylsilanyl-pyridine typically involves the reaction of 3-trimethylsilanyl-pyridine with isopropyl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the isopropoxy group. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Isopropoxy-3-trimethylsilanyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides. Common oxidizing agents used in these reactions include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into different derivatives, often using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trimethylsilanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as halides and organometallic compounds are commonly used in these reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of functionalized pyridine derivatives .
Scientific Research Applications
2-Isopropoxy-3-trimethylsilanyl-pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Materials Science: The compound is utilized in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biology and Medicine: Research into the biological activity of pyridine derivatives includes studies on their potential as pharmaceutical agents. The compound’s structural features may contribute to its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-3-trimethylsilanyl-pyridine involves its interaction with molecular targets through its functional groups. The isopropoxy group can participate in hydrogen bonding and other non-covalent interactions, while the trimethylsilanyl group can influence the compound’s overall reactivity and stability. These interactions can affect the compound’s behavior in chemical reactions and its potential biological activity .
Comparison with Similar Compounds
2-Isopropoxy-3-trimethylsilanyl-pyridine can be compared with other similar compounds, such as:
- 2-Cyclopropylmethoxy-3-trimethylsilanyl-pyridine
- 2-Ethoxy-3-trimethylsilanyl-pyridine
- 3-Methoxy-2-(tributylstannyl)pyridine
- 2-Isopropoxy-3-iodo-pyridine
- 2-Isopropoxy-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine
These compounds share similar structural features but differ in the specific functional groups attached to the pyridine ring.
Properties
IUPAC Name |
trimethyl-(2-propan-2-yloxypyridin-3-yl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOSi/c1-9(2)13-11-10(14(3,4)5)7-6-8-12-11/h6-9H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARJMUQSDREMTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=N1)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592079 |
Source


|
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
782479-89-4 |
Source


|
| Record name | 2-(1-Methylethoxy)-3-(trimethylsilyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=782479-89-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(Propan-2-yl)oxy]-3-(trimethylsilyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-(3-Aminophenyl)-2-[4-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319964.png)



![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)


